4-Bromopiperidine hydrochloride
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Overview
Description
4-Bromopiperidine hydrochloride is a halogenated piperidine derivative, commonly used as an intermediate in organic synthesis. It is a white to off-white crystalline powder with the molecular formula C5H10BrN·HCl and a molecular weight of 200.51 g/mol . This compound is known for its utility in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromopiperidine hydrochloride can be synthesized through the bromination of piperidine. The process typically involves the reaction of piperidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 4-position of the piperidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The bromination process is optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromopiperidine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to piperidine using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents can convert this compound to corresponding N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Major Products Formed
Nucleophilic substitution: Products include azido-piperidine, thiocyanato-piperidine, and methoxy-piperidine.
Reduction: Piperidine.
Oxidation: N-oxide derivatives of 4-Bromopiperidine.
Scientific Research Applications
4-Bromopiperidine hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including potential therapeutic agents for neurological disorders.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromopiperidine hydrochloride involves its interaction with various molecular targets, depending on the specific application. In medicinal chemistry, it may act as a precursor to compounds that modulate neurotransmitter receptors or inhibit specific enzymes. The bromine atom in the molecule can participate in halogen bonding, influencing the binding affinity and selectivity of the derived compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromopyridine hydrochloride
- 4-Bromo-N-Z-piperidine
- 1-Boc-4-bromopiperidine
- 4-Hydroxypiperidine
- 2-Bromoethylamine hydrobromide
Uniqueness
4-Bromopiperidine hydrochloride is unique due to its specific bromination at the 4-position of the piperidine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds, distinguishing it from other halogenated piperidines and related compounds .
Properties
IUPAC Name |
4-bromopiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPDXGMFJVJBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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